molecular formula C25H35N3O2S B1496313 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone CAS No. 1427049-21-5

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone

Cat. No.: B1496313
CAS No.: 1427049-21-5
M. Wt: 449.7 g/mol
InChI Key: XRRHXNKGLZWHRU-DHNBGMNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 7-[4-(4-Benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-quinolinone, commonly known as brexpiprazole, is a deuterated derivative of the atypical antipsychotic brexpiprazole (C₂₅H₂₇N₃O₂S) . The non-deuterated form is synthesized via a multi-step process:

Alkylation: Reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane to form an intermediate.

Piperazine Coupling: The intermediate reacts with 4-(1-piperazinyl)benzo[b]thienyl under alkaline conditions.

Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the dihydroquinolinone ring to yield brexpiprazole .

Pharmacological Profile Brexpiprazole is approved for schizophrenia, major depressive disorder (MDD), and bipolar disorder. Its mechanism involves partial agonism at dopamine D₂ and serotonin 5-HT₁A receptors and antagonism at 5-HT₂A receptors .

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXNKGLZWHRU-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2CCC3CCC(=O)NC3C2)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of other drugs or substances that interact with the same receptors. Additionally, factors such as the individual’s metabolic rate and the presence of certain enzymes could influence the compound’s pharmacokinetics and overall effect.

Biochemical Analysis

Biochemical Properties

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine D2 receptors, serotonin 5-HT1A receptors, and serotonin 5-HT2A receptors. The nature of these interactions involves partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, and antagonism at the serotonin 5-HT2A receptors. These interactions suggest that this compound may modulate neurotransmitter signaling pathways, which could be relevant for its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, indicating its potential role in promoting neuronal differentiation and growth. Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors. These binding interactions result in the modulation of neurotransmitter release and receptor activity, leading to changes in gene expression and cellular responses. Additionally, this compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on neurotransmitter signaling and behavior, without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including alterations in motor function and behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound has been shown to influence the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters. By modulating the activity of these enzymes, this compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. Additionally, binding proteins within the cytoplasm and nucleus may influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects. The localization of this compound within different subcellular regions may influence its interactions with biomolecules and its overall impact on cellular function.

Biological Activity

7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a quinolinone core substituted with a benzo[b]thienyl piperazine moiety. The molecular formula is C25H29N3O2SC_{25}H_{29}N_{3}O_{2}S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological effects.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects. The piperazine ring is known for its role in enhancing serotonergic activity, which is crucial in mood regulation .
  • Anticonvulsant Properties : The compound's structural analogs have shown promise as anticonvulsants. Studies suggest that the substitution pattern on the piperazine ring influences binding affinity to GABA receptors, potentially modulating seizure activity .
  • Antimicrobial Activity : Some derivatives of quinolinones have demonstrated antimicrobial properties against various bacterial strains. The presence of the benzo[b]thienyl group may enhance lipophilicity and membrane permeability, improving efficacy against pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insight into how modifications of the compound affect its biological activity:

ModificationEffect on Activity
Substitution on piperazineIncreased affinity for serotonin receptors
Alteration of the quinolinone coreVariability in anticonvulsant potency
Presence of benzo[b]thienylEnhanced antimicrobial properties

These findings suggest that careful modification of the chemical structure can optimize biological activity.

Case Studies

  • Antidepressant Efficacy : A study evaluated the antidepressant-like effects of a related compound in animal models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-lifting properties .
  • Anticonvulsant Screening : In another study, various derivatives were tested for their ability to inhibit seizures induced by pentylenetetrazole in rodents. Compounds with similar piperazine substitutions exhibited notable anticonvulsant activity compared to controls .
  • Antimicrobial Testing : A series of quinolinone derivatives were assessed against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a benzo[b]thienyl group had lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects .

Scientific Research Applications

Antipsychotic Activity

One of the most significant applications of this compound is in the treatment of psychiatric disorders. Research has indicated that derivatives of quinolinone compounds exhibit antipsychotic effects. The specific compound has been studied for its potential use as an atypical antipsychotic agent. A patent describes a formulation for a tablet containing this compound as an active ingredient aimed at treating schizophrenia and related disorders .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology. Studies suggest that it may modulate serotonin and dopamine receptors, which are crucial in the treatment of mood disorders . Its unique structure allows for selective binding to these receptors, potentially leading to fewer side effects compared to traditional antipsychotics.

Case Studies

Several studies have focused on the efficacy and safety profile of this compound:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various quinolinone derivatives, including the compound . The results indicated promising activity against dopamine D2 receptors while minimizing extrapyramidal side effects common with older antipsychotics .
  • Another research article highlighted the compound’s potential as a dual-action agent targeting both serotonin and dopamine pathways. This dual action could enhance therapeutic outcomes in patients suffering from schizophrenia .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Modifying the piperazine substituent (e.g., benzo[b]thienyl vs. dichlorophenyl) fine-tunes receptor selectivity, balancing efficacy and side effects .
  • Unresolved Mechanisms: notes brexpiprazole’s mechanism remains partially unknown, suggesting need for further study on its interactions with non-dopaminergic pathways.

Preparation Methods

Preparation of 7-hydroxyquinolin-2(1H)-one Intermediate

  • The 7-hydroxyquinolin-2(1H)-one is synthesized by oxidation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using a suitable oxidizing agent in an appropriate solvent.
  • Oxidizing agents include common organic or inorganic oxidants; solvents are typically polar aprotic or alcohol-based.
  • This step is critical as it provides the reactive hydroxyl group for subsequent alkylation.

Synthesis of Deuterated Piperazine Intermediate

  • The piperazine ring is selectively deuterated at positions 2,2,3,3,5,5,6,6 using isotopic exchange methods or by employing deuterated precursors in the synthesis.
  • The benzo[b]thiophene moiety is introduced via palladium-catalyzed coupling reactions, often using palladium compounds with tertiary phosphine ligands or palladium carbene complexes.
  • The reaction may be conducted in inert solvents or solvent-free conditions, with bases such as organic, inorganic, organosilicon, or organolithium bases facilitating the process.

Coupling of Piperazine Intermediate to Quinolinone Core

  • The key coupling involves alkylation of the 7-hydroxyquinolin-2(1H)-one with the deuterated piperazine intermediate linked through a butoxy chain.
  • This alkylation is typically performed under controlled temperature (25°C to 100°C) using suitable bases and solvents.
  • The reaction conditions are optimized to maximize yield and minimize impurities.

Purification and Crystallization

  • The crude product is purified by dissolving in solvents such as methanol, ethanol, or their mixtures, followed by crystallization.
  • Crystallization temperatures range from 30°C to reflux temperatures of the solvent.
  • The compound can be isolated as a crystalline hydrochloride salt, with specific polymorphic forms (Form-I, Form-II) characterized by powder X-ray diffraction (PXRD).
  • Purification steps ensure removal of residual palladium, unreacted starting materials, and side products, resulting in high purity suitable for research applications.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Temperature Range Notes
1 Oxidation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Suitable oxidizing agent, polar aprotic/alcohol solvent 25°C to 100°C Provides 7-hydroxyquinolin-2(1H)-one
2 Synthesis of deuterated piperazine intermediate Deuterated precursors, Pd catalyst (phosphine or carbene) Ambient to elevated temp. Introduces benzo[b]thiophene moiety
3 Alkylation coupling of piperazine to quinolinone Base (organic/inorganic), suitable solvent 25°C to 100°C Forms the butoxy-linked final compound
4 Purification and crystallization Alcohol solvents (methanol, ethanol), crystallization 30°C to reflux Isolation of crystalline hydrochloride salt

Research Findings and Considerations

  • The use of deuterium labeling at the piperazine ring enhances metabolic stability and allows for detailed pharmacokinetic studies by distinguishing the labeled compound from endogenous substances.
  • Palladium-catalyzed coupling is a pivotal step for introducing the benzo[b]thiophene group with high regioselectivity and yield.
  • The purification process is crucial to obtain crystalline forms free of impurities, which is essential for reproducible biological activity and formulation.
  • The synthetic route is adaptable, allowing for variations in protecting groups, bases, and solvents to optimize yield and purity.

Q & A

Q. What are the critical synthetic steps for preparing the non-deuterated analog of this compound, and how is oxidative dehydrogenation employed?

The synthesis involves a multi-step process, starting with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. A key step is oxidative dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert dihydroquinolinone intermediates into the fully aromatic quinolinone core . The butoxy linker is introduced via alkylation, followed by coupling with the benzo[b]thienyl-piperazine moiety. Reaction conditions (e.g., solvent, temperature, and catalyst) are optimized to minimize by-products .

Q. How is structural confirmation achieved for the quinolinone-piperazine hybrid framework?

Structural integrity is validated using:

  • 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.60–8.20 ppm) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : To ensure stoichiometric purity .

Advanced Questions

Q. What methodological challenges arise in synthesizing the deuterated analog (d8-piperazinyl), and how is isotopic purity ensured?

Introducing deuterium at the 2,2,3,3,5,5,6,6 positions of the piperazine ring requires deuterated precursors (e.g., D2O or deuterated solvents) and catalysts. Key challenges include:

  • Isotopic Scrambling : Minimized by using anhydrous conditions and deuterium-labeled starting materials.
  • Analytical Validation : Isotopic purity is confirmed via mass spectrometry (e.g., observing the +8 Da shift) and 2H NMR .

Q. How do structural modifications in the quinolinone and piperazine moieties influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Quinolinone Core : Electron-withdrawing groups (e.g., Cl at position 7) enhance receptor binding affinity .
  • Piperazine Linker : Substitution with benzo[b]thienyl groups improves CNS penetration, while deuterated analogs may alter metabolic stability .
  • Butoxy Spacer : Optimal chain length (4 carbons) balances solubility and bioavailability .

Q. What advanced purification techniques are essential for isolating high-purity compounds from multi-step syntheses?

  • Flash Column Chromatography : To separate by-products using gradients of ethyl acetate/hexane .
  • Recrystallization : For final compounds, solvents like ethanol or THF yield crystalline solids with >99% purity .
  • HPLC-PDA : Detects trace impurities (<0.1%) via UV absorption profiles .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Molecular docking and molecular dynamics simulations predict interactions with targets (e.g., serotonin receptors). For example:

  • LogP Calculations : Optimize lipophilicity for blood-brain barrier penetration .
  • Metabolic Sites : Identify vulnerable positions (e.g., deuterium incorporation at metabolically labile sites) to enhance half-life .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar quinolinone derivatives?

Variability in yields (e.g., 69% vs. 77%) often stems from:

  • Reagent Quality : Impurities in DDQ or solvents affect reaction efficiency .
  • Workup Protocols : Differences in extraction or drying methods (e.g., MgSO4 vs. Na2SO4) impact recovery .
  • Catalyst Selection : PdCl2(Ph3P)2 vs. t-Bu-XPhos in Suzuki couplings alters reaction rates .

Methodological Recommendations

  • Synthetic Routes : Prioritize DDQ-mediated dehydrogenation for scalability .
  • Deuterium Incorporation : Use deuterated piperazine precursors to avoid isotopic dilution .
  • Analytical Workflow : Combine NMR, HRMS, and elemental analysis for rigorous characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.